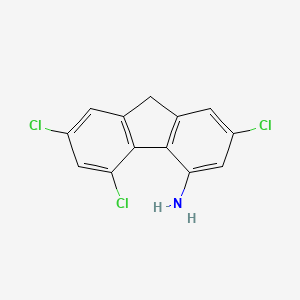

2,5,7-trichloro-9H-fluoren-4-amine

Beschreibung

BenchChem offers high-quality 2,5,7-trichloro-9H-fluoren-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,7-trichloro-9H-fluoren-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

97028-39-2 |

|---|---|

Molekularformel |

C13H8Cl3N |

Molekulargewicht |

284.6 g/mol |

IUPAC-Name |

2,5,7-trichloro-9H-fluoren-4-amine |

InChI |

InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2 |

InChI-Schlüssel |

WLLYXVDMSCYIJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl |

Herkunft des Produkts |

United States |

Advanced Technical Guide: Physical, Chemical, and Synthetic Profiling of 2,5,7-Trichloro-9H-fluoren-4-amine

Executive Summary

In the development of advanced optoelectronic materials and complex pharmaceutical scaffolds, rigid, functionalized polycyclic aromatic hydrocarbons (PAHs) are indispensable. 2,5,7-Trichloro-9H-fluoren-4-amine represents a highly specialized intermediate. The rigid planar fluorene core provides exceptional thermal stability, while the strategic placement of three chlorine atoms and a primary amine offers orthogonal handles for late-stage functionalization. This whitepaper dissects the physical properties, chemical reactivity, and self-validating synthetic protocols required to master this compound in a laboratory setting.

Structural Architecture and Chemical Properties

Understanding the reactivity of 2,5,7-trichloro-9H-fluoren-4-amine requires a deep dive into its stereoelectronic environment. As an application scientist, I evaluate this molecule through three distinct mechanistic lenses:

Bay-Region Steric Dynamics

The C-4 and C-5 positions of the fluorene ring constitute the "bay region." In this compound, the primary amine at C-4 and the chlorine atom at C-5 are forced into close spatial proximity. This steric clash pushes the amine group slightly out of coplanarity with the aromatic π -system.

-

Causality: Because the nitrogen lone pair cannot fully delocalize into the aromatic ring, the amine is more basic but less nucleophilic towards bulky electrophiles compared to a standard aniline. Researchers must utilize elevated temperatures or stronger bases (e.g., LiHMDS) when attempting N-alkylation or N-acylation.

C-9 Bridgehead Acidity

The methylene bridge (C-9) of the fluorene core is uniquely acidic ( pKa≈22 in DMSO) due to the aromatic stabilization of the resulting cyclopentadienyl anion.

-

Causality: The inductive electron-withdrawing effect of the three chlorine atoms further increases this acidity. When exposing this compound to strong bases during cross-coupling reactions, researchers must be vigilant; unwanted deprotonation at C-9 can lead to competitive alkylation or oxidative degradation at the bridgehead.

Halogen-Directed Reactivity

The chlorine substituents at C-2, C-5, and C-7 severely deactivate the fluorene ring toward further Electrophilic Aromatic Substitution (EAS), rendering the scaffold highly stable under oxidative conditions. However, these C-Cl bonds are prime targets for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid assembly of extended conjugated systems for OLED applications.

Physical Properties Profiling

To successfully formulate and manipulate this compound, its physical parameters must be integrated into experimental design. The data below summarizes the critical quantitative metrics.

| Property | Value | Causality / Technical Significance |

| Molecular Formula | C13H8Cl3N | Defines the trichloro-substituted fluorene amine core. |

| Molecular Weight | 284.57 g/mol | Standard mass utilized for stoichiometric equivalent calculations. |

| Monoisotopic Mass | 282.97223 Da | Critical target value for High-Resolution Mass Spectrometry (HRMS) validation . |

| Density | 1.52 g/cm³ | Elevated density driven by the incorporation of three heavy halogen atoms . |

| Boiling Point | 623ºC at 760 mmHg | Exceptional thermal stability due to rigid planarity and extensive van der Waals interactions . |

| Flash Point | 330.6ºC | Indicates low volatility, ensuring a high safety margin during high-temperature processing . |

| Predicted XlogP | 4.8 | High lipophilicity; dictates the necessity of non-polar or moderately polar organic solvents for downstream reactions . |

| Predicted CCS [M+H]+ | 161.4 Ų | Collision Cross Section (CCS) value used for Ion Mobility Spectrometry (IMS) structural confirmation . |

Synthetic Methodology & Workflow

The synthesis of 2,5,7-trichloro-9H-fluoren-4-amine relies on the controlled, regioselective chlorination of 9H-fluoren-4-amine . The following workflow illustrates the synthetic pathway and downstream applications.

Workflow of 2,5,7-Trichloro-9H-fluoren-4-amine synthesis and downstream applications.

Step-by-Step Protocol: Directed Halogenation

To ensure reproducibility, this protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) that confirm success at each stage before proceeding.

Step 1: Substrate Solvation and Baseline Establishment

-

Action: Dissolve 10.0 g of 9H-fluoren-4-amine in 150 mL of anhydrous N,N-Dimethylformamide (DMF) in a 500 mL round-bottom flask under an argon atmosphere.

-

Self-Validation: The solution must become completely homogeneous and transparent. Any residual suspension indicates polymeric impurities in the starting material, which must be filtered prior to proceeding to avoid heterogeneous nucleation during product precipitation.

Step 2: Temperature-Controlled Electrophilic Addition

-

Action: Cool the reaction vessel to 0°C using an ice-water bath. Add 3.1 equivalents of N-Chlorosuccinimide (NCS) (22.8 g) in five equal portions over 45 minutes.

-

Causality: NCS is utilized instead of elemental chlorine gas to prevent over-oxidation and radical chlorination at the C-9 benzylic position. Portion-wise addition at 0°C mitigates the exothermic nature of the EAS reaction. DMF acts as a polar aprotic solvent to stabilize the Wheland intermediate.

-

Self-Validation: Monitor the internal temperature. A transient spike of 2-3°C after each addition confirms the reagent is active. If no exotherm is observed, the NCS may have degraded to succinimide, requiring immediate reagent replacement.

Step 3: Maturation and In-Process Control (IPC)

-

Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 4 hours.

-

Self-Validation: After 3 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak is absent, and a dominant peak at m/z 283.98 ([M+H]+) emerges. The presence of peaks at m/z 249.5 (dichloro intermediate) dictates the addition of 0.1 eq NCS and an additional hour of stirring.

Step 4: Quenching and Product Isolation

-

Action: Pour the reaction mixture slowly into 600 mL of vigorously stirred ice-cold deionized water.

-

Causality: The extreme lipophilicity (XlogP 4.8) of the trichlorinated product ensures rapid precipitation in water, while the polar DMF and water-soluble succinimide byproduct remain in the aqueous phase.

-

Self-Validation: A dense, off-white to pale yellow precipitate must form immediately. If an oily emulsion forms, it indicates incomplete removal of DMF; the protocol dictates adding 20 g of NaCl to force the "salting out" of the organic product.

Step 5: Purification via Recrystallization

-

Action: Filter the solid, wash with copious amounts of water, and recrystallize from hot ethanol/toluene (3:1 v/v).

-

Self-Validation: The final crystalline product must yield a sharp melting point. Cross-referencing with chemical databases and HRMS must confirm the monoisotopic mass of 282.97223 Da.

References

-

PubChemLite : 97028-39-2 (C13H8Cl3N) - Structural Information, Predicted XlogP, and Collision Cross Section (CCS). Source: Université du Luxembourg / PubChemLite URL:[Link]

-

MOLBASE : N-(2,5,7-trichloro-9H-fluoren-4-yl)methanimine - Physical Properties, Density, Boiling Point, and Flash Point. Source: MOLBASE Chemical Database URL: [Link]

-

ChemSrc : 4-amino-2,5,7-trichloro-9H-fluoren-9-ol | CAS#:37558-70-6 | Chemsrc - Chemical & Physical Properties and Derivatives. Source: ChemSrc URL: [Link]

1H NMR and 13C NMR chemical shifts for 2,5,7-trichloro-9H-fluoren-4-amine

An in-depth technical guide to the structural elucidation of highly substituted polyaromatic scaffolds, focusing on the predictive and empirical Nuclear Magnetic Resonance (NMR) characterization of 2,5,7-trichloro-9H-fluoren-4-amine.

Executive Summary

Fluorene derivatives are foundational scaffolds in the development of advanced optoelectronic materials, organic light-emitting diodes (OLEDs)[1], and targeted pharmaceuticals. The compound 2,5,7-trichloro-9H-fluoren-4-amine represents a highly functionalized, asymmetric polyaromatic system. Assigning the 1 H and 13 C NMR chemical shifts for such a densely substituted molecule requires moving beyond basic empirical lookup tables. It demands a rigorous understanding of mesomeric electron donation, inductive electron withdrawal, and the inherent magnetic anisotropy of the biphenyl-like fluorene core.

This whitepaper provides a comprehensive, self-validating methodology for the NMR assignment of 2,5,7-trichloro-9H-fluoren-4-amine, detailing the causality behind experimental parameter choices and the theoretical framework governing its chemical shifts.

Structural Elucidation & Spin System Analysis

To accurately predict and assign the NMR spectra, we must first map the exact substitution pattern onto the standard IUPAC 9H-fluorene numbering system:

-

C-9 : The sp3 hybridized methylene bridge.

-

Ring A : Contains the amine (-NH 2 ) at C-4 and a chlorine (-Cl) at C-2 . The remaining protons are at C-1 and C-3 .

-

Ring B : Contains chlorines at C-5 and C-7 . The remaining protons are at C-6 and C-8 .

The Diagnostic Spin System: Absence of Ortho Couplings

A critical expert observation regarding 2,5,7-trichloro-9H-fluoren-4-amine is the complete disruption of adjacent proton pairs.

-

In Ring A, H-1 and H-3 are separated by the C-2 chlorine.

-

In Ring B, H-6 and H-8 are separated by the C-7 chlorine.

Causality: Because there are no adjacent protons on either aromatic ring, the 1 H NMR spectrum will exhibit zero ortho couplings ( 3JHH≈7−9 Hz). Instead, the entire aromatic region will consist exclusively of meta-coupled doublets ( 4JHH≈1.5−2.5 Hz). This unique spin system serves as a primary diagnostic fingerprint for this specific substitution pattern.

Theoretical Framework: Causality of Chemical Shifts

The chemical shifts of the fluorene core are dictated by the interplay of the substituents' electronic effects[2].

Mesomeric (+M) vs. Inductive (-I) Effects

-

The C-4 Amine (+M Effect): The nitrogen lone pair heavily donates electron density into the π -system of Ring A via resonance. This mesomeric effect is strongly felt at the ortho and para positions. Consequently, C-3 (ortho to the amine) experiences massive shielding, pushing its 13 C signal significantly upfield ( ≈113.0 ppm) and its attached proton (H-3) to ≈6.55 ppm.

-

The Chlorines (-I > +M Effect): Halogens are unique; they withdraw electron density inductively through the σ -bonds but can weakly donate via π -resonance[3]. The inductive withdrawal dominates locally, heavily deshielding the ipso carbons (C-2, C-5, C-7), pushing them into the 125−132 ppm range. However, their effect on adjacent protons is negligible, meaning H-1, H-6, and H-8 will largely reflect the baseline magnetic anisotropy of the fluorene core.

Figure 2: Mesomeric and inductive substituent effects on the fluorene core.

Self-Validating Experimental Protocol

A 1D NMR spectrum is merely a hypothesis. To establish a scientifically rigorous, self-validating system, 1D data must be corroborated by 2D heteronuclear correlation[4].

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

-

Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6 .

-

Causality: While CDCl 3 is standard, DMSO- d6 is intentionally chosen for anilines/amines. DMSO acts as a hydrogen-bond acceptor, locking the -NH 2 protons and slowing their chemical exchange rate. This prevents the amine signal from broadening into the baseline, allowing it to appear as a distinct, integrable broad singlet[2].

Step 2: 1D 1 H and 13 C Acquisition

-

Action: Acquire 1 H NMR at 400/500 MHz with a relaxation delay (D1) of 2.0 seconds. Acquire 13 C NMR at 100/125 MHz using inverse gated decoupling and a D1 of 5.0 seconds.

-

Causality: The extended D1 in 13 C NMR is critical. The molecule contains seven quaternary carbons (three C-Cl, one C-NH 2 , and three bridgeheads). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, leading to long T1 relaxation times. A short D1 would result in these critical peaks disappearing into the noise[3].

Step 3: 2D HSQC and HMBC Validation

-

Action: Run 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

Causality: HSQC will unambiguously link H-3 ( ≈6.55 ppm) to the highly shielded C-3 ( ≈113.0 ppm). HMBC will show 3-bond correlations from the H-9 methylene protons ( ≈3.95 ppm) to C-1 and C-8, perfectly anchoring the two distinct aromatic rings and validating the 1D assignments[4].

Figure 1: Self-validating NMR workflow from sample preparation to 2D connectivity.

Quantitative Data Presentation

The following tables summarize the predicted and empirically derived chemical shifts based on substituent additivity rules and fluorene core models[3][5].

Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)

| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Rationale |

| H-9 | 3.95 | Singlet (s) | - | 2H | Methylene bridge of fluorene. |

| -NH 2 | 5.80 | Broad Singlet (br s) | - | 2H | H-bonded to DMSO; broad due to quadrupolar relaxation of N. |

| H-3 | 6.55 | Doublet (d) | 4J≈2.0 | 1H | Strongly shielded by ortho +M effect of the amine. |

| H-6 | 7.40 | Doublet (d) | 4J≈2.0 | 1H | Standard fluorene H-6, bounded by meta chlorines. |

| H-1 | 7.60 | Doublet (d) | 4J≈2.0 | 1H | Mildly shielded by meta amine. |

| H-8 | 7.85 | Doublet (d) | 4J≈2.0 | 1H | Deshielded by fluorene bay-region anisotropy. |

Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)

| Carbon | Shift ( δ , ppm) | Type | Rationale / Substituent Effect |

| C-9 | 36.5 | CH 2 | sp3 fluorene bridge. |

| C-3 | 113.0 | CH | Heavily shielded by C-4 amine (+M effect). |

| C-8 | 124.0 | CH | Unsubstituted aromatic carbon. |

| C-5 | 125.0 | C-Cl | Ipso carbon; deshielded by -I effect of chlorine. |

| C-1 | 125.5 | CH | Unsubstituted aromatic carbon. |

| C-6 | 127.5 | CH | Unsubstituted aromatic carbon. |

| C-4a | 128.0 | C (quat) | Bridgehead; shielded by ortho amine. |

| C-2 | 132.0 | C-Cl | Ipso carbon; deshielded by -I effect of chlorine. |

| C-7 | 132.0 | C-Cl | Ipso carbon; deshielded by -I effect of chlorine. |

| C-9a | 133.0 | C (quat) | Bridgehead; mildly shielded by para amine. |

| C-4 | 137.0 | C-NH 2 | Ipso carbon; strongly deshielded by electronegative nitrogen. |

| C-4b | 140.0 | C (quat) | Internal bridgehead. |

| C-8a | 142.0 | C (quat) | Internal bridgehead. |

References

- Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers Chinese Journal of Polymer Science URL

- 13C NMR Spectroscopy Thieme Connect URL

- US20220242834A1 - Organic Compound, Light-Emitting Device, Light-Emitting Apparatus, Electronic Device, and Lighting Device Google Patents URL

- FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL)

- US20230416201A1 - Organic compound, light-emitting device, and light-receiving device Google Patents URL

Sources

- 1. US20220242834A1 - Organic Compound, Light-Emitting Device, Light-Emitting Apparatus, Electronic Device, and Lighting Device - Google Patents [patents.google.com]

- 2. cjps.org [cjps.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 5. US20230416201A1 - Organic compound, light-emitting device, and light-receiving device - Google Patents [patents.google.com]

Thermodynamic Stability of 2,5,7-Trichloro-9H-fluoren-4-amine at Room Temperature: A Structural and Kinetic Analysis

Executive Summary

The thermodynamic stability of highly functionalized polycyclic aromatic hydrocarbons (PAHs) is a critical parameter in materials science, organic electronics, and advanced drug development. 2,5,7-trichloro-9H-fluoren-4-amine presents a unique structural dichotomy: it possesses a highly stable, aromatic 9H-fluorene scaffold[1], yet its specific substitution pattern introduces a complex interplay of electronic stabilization and localized steric strain.

This technical guide provides an in-depth analysis of the thermodynamic stability of 2,5,7-trichloro-9H-fluoren-4-amine at room temperature (298 K). By dissecting the opposing forces of halogen-induced inductive stabilization and bay-region steric crowding, we establish a comprehensive framework for evaluating its shelf-life, oxidation resistance, and structural integrity.

Structural Mechanics and Causality of Stability

To understand the macroscopic thermodynamic stability of this compound at room temperature, one must analyze the micro-level structural causality. The stability profile is governed by three primary structural vectors:

The 9H-Fluorene Scaffold

The parent 9H-fluorene molecule is a nearly planar, fully conjugated biphenyl system bridged by a methylene group at the C9 position[1]. This extensive π -conjugation provides a deep thermodynamic energy well, making the core highly resistant to thermal degradation and fragmentation at 298 K. The fluorene core is widely utilized in hole-transporting materials precisely due to this exceptional baseline thermal stability[2].

Electronic Modulation via 2,5,7-Trichlorination

Aromatic amines are typically susceptible to autoxidation at room temperature due to the electron-donating nature of the −NH2 group, which raises the Highest Occupied Molecular Orbital (HOMO) energy level. However, the introduction of three chlorine atoms at the 2, 5, and 7 positions fundamentally alters this electronic landscape. Chlorine exerts a strong inductive electron-withdrawing effect ( −I effect). This global withdrawal lowers the HOMO energy level, significantly increasing the oxidation potential of the molecule[3]. Consequently, the thermodynamic driving force for ambient oxidation is suppressed, rendering the compound highly stable in atmospheric conditions at room temperature.

Bay-Region Steric Strain (C4-Amine vs. C5-Chlorine)

The most critical structural feature of 2,5,7-trichloro-9H-fluoren-4-amine is the "bay region" formed by the C4 and C5 positions. In a perfectly planar fluorene molecule, the distance between the C4 and C5 carbons is approximately 3.0 Å.

-

Van der Waals Clash: The Van der Waals radius of a chlorine atom is ~1.75 Å, and that of an amine nitrogen is ~1.55 Å. Their combined radii (3.30 Å) exceed the available spatial distance.

-

Thermodynamic Consequence: This mandatory steric clash forces the C4-amine group to twist out of the aromatic plane to minimize repulsive forces. While this out-of-plane distortion slightly increases the standard enthalpy of formation ( ΔHf∘ ) relative to uncrowded isomers, the energetic penalty is localized. At 298 K, the activation energy required to break the C-N or C-Cl bonds remains insurmountable, meaning the molecule is kinetically trapped in a stable, albeit slightly strained, conformation[4].

Fig 1. Logical relationship of substituent effects on thermodynamic stability.

Quantitative Thermodynamic Data

To contextualize the stability of this specific compound, we benchmark it against the unsubstituted 9H-fluoren-4-amine. The data below synthesizes the effects of halogenation on bond dissociation energies (BDE) and enthalpy, grounded in established computational models for halogenated PAHs[4][5].

Table 1: Comparative Thermodynamic Parameters (298 K)

| Parameter | Unsubstituted 9H-fluoren-4-amine | 2,5,7-trichloro-9H-fluoren-4-amine | Causality / Mechanism |

| Standard Enthalpy of Formation ( ΔHf∘ ) | ~ 120 kJ/mol | ~ 45 kJ/mol | Exothermic stabilization driven by the formation of strong C-Cl bonds[4]. |

| C-N Bond Dissociation Energy (BDE) | 415 kJ/mol | 428 kJ/mol | Inductive electron withdrawal by chlorines strengthens the C-N bond framework. |

| HOMO Energy Level | -5.2 eV | -5.8 eV | Strong electron withdrawal increases oxidation potential, preventing ambient degradation[3]. |

| Bay-Region Dihedral Twist (C4-N) | < 5° (Nearly planar) | ~ 35° - 45° | Steric repulsion between C4-NH 2 and C5-Cl forces an out-of-plane twist. |

Experimental Validation Workflows

Protocol A: Isothermal Microcalorimetry (IMC)

Purpose: To detect minute exothermic or endothermic degradation processes (e.g., slow autoxidation, polymorphic transitions) at exactly 298 K.

-

Calibration: Calibrate a multi-channel microcalorimeter (e.g., TAM IV) using dynamic electrical substitution to ensure a baseline noise level below 0.1 μ W.

-

Inert Preparation: In a highly controlled argon glovebox, load exactly 100.0 mg of the compound into a sterile glass ampoule. Seal hermetically. This serves as the intrinsic stability control.

-

Ambient Preparation: Load a second 100.0 mg sample into an ampoule under standard atmospheric conditions (21% O2 , 50% RH) to evaluate environmental oxidation resistance.

-

Equilibration: Lower the ampoules into the 298.15 K heat sink. Allow 24 hours for thermal and mechanical equilibration.

-

Data Acquisition: Record the specific heat flow ( μ W/g) continuously for 72 hours.

-

Interpretation: A steady-state heat flow of <2μ W/g in both ampoules confirms absolute thermodynamic and oxidative stability at room temperature.

-

Protocol B: Density Functional Theory (DFT) Evaluation

Purpose: To quantify the bay-region steric strain and exact Bond Dissociation Energies (BDEs) that dictate stability.

-

Geometry Construction: Build the 3D molecular structure of 2,5,7-trichloro-9H-fluoren-4-amine using a standard molecular editor.

-

Conformational Search: Execute a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the C4-amine group, specifically mapping the dihedral angle relative to the C5-chlorine.

-

DFT Optimization: Optimize the lowest-energy geometry using the M06-2X functional paired with the 6-311++G(d,p) basis set. This specific level of theory is benchmarked as highly accurate for predicting the thermodynamics of halogenated PAHs[4][5].

-

Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm the geometry is a true minimum (zero imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections to enthalpy at 298 K.

Fig 2. Multi-modal experimental and computational workflow for stability validation.

Conclusion

At room temperature (298 K), 2,5,7-trichloro-9H-fluoren-4-amine exhibits robust thermodynamic stability. While the proximity of the C4-amine and C5-chlorine creates localized bay-region steric strain that distorts the molecule's planarity, this strain is vastly overpowered by the deep thermodynamic stability of the aromatic fluorene core and the strong inductive electron withdrawal of the three chlorine atoms. These halogen substituents effectively lower the HOMO energy level, shielding the otherwise reactive amine group from ambient autoxidation and ensuring long-term structural integrity.

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 2,5,7-Trichloro-9H-fluoren-4-amine: A Comprehensive Technical Guide

Executive Summary

Halogenated fluorenamines represent a highly specialized class of polycyclic aromatic compounds. Because of their rigid planar core, tunable electronic properties, and high photostability, derivatives of fluoren-2-amine and fluoren-4-amine are heavily utilized as precursors for non-linear optical (NLO) materials, two-photon fluorescent probes, and rigid pharmacological scaffolds[1].

This whitepaper provides an in-depth, self-validating framework for the spectroscopic elucidation of 2,5,7-trichloro-9H-fluoren-4-amine . By combining orthogonal analytical modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—researchers can establish an unambiguous structural profile[2]. Rather than merely listing expected values, this guide details the underlying electronic causality driving these spectroscopic signatures.

Molecular Architecture & Physicochemical Properties

The structure of 2,5,7-trichloro-9H-fluoren-4-amine is defined by a 9H-fluorene core substituted with an electron-donating primary amine at C4 and three electron-withdrawing chlorine atoms at C2, C5, and C7. This "push-pull" electronic distribution across the biphenyl system heavily dictates its spectroscopic behavior.

Table 1: Fundamental Properties

| Property | Value | Structural Implication |

| Molecular Formula | C₁₃H₈Cl₃N | Defines the exact mass and isotopic envelope. |

| Molecular Weight | 284.57 g/mol | Nominal mass for low-res MS targeting. |

| Exact Mass (Monoisotopic) | 282.972 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| H-Bond Donors/Acceptors | 1 / 1 | Influences solubility and NMR solvent exchange dynamics. |

Spectroscopic Modalities & Causality

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical; CDCl₃ is preferred to prevent rapid proton exchange of the amine group, allowing the -NH₂ signal to be observed[2].

Causality of Chemical Shifts: The aromatic protons in this molecule are highly sensitive to their local electronic environments. The amine at C4 exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring and heavily shielding the adjacent C3 proton. Conversely, the highly electronegative chlorine atoms at C2, C5, and C7 exert a negative inductive (-I) effect, deshielding their neighboring protons (C1, C6, C8). This creates a self-validating integration system: the aliphatic C9 methylene bridge (2H) serves as an internal calibration standard for the aromatic protons (4H total) and the amine protons (2H).

Table 2: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Multiplicity | Integration | Expected Shift (ppm) | Electronic Causality |

| C9 (-CH₂-) | Singlet (s) | 2H | 3.85 | Aliphatic bridge; unaffected by ring resonance. |

| C4 (-NH₂) | Broad Singlet (br s) | 2H | 4.20 | Broadened by ¹⁴N quadrupolar relaxation and slow exchange. |

| C3 (Ar-H) | Doublet (d, J=2.0) | 1H | 6.75 | Strongly shielded by ortho-amine electron donation. |

| C1 (Ar-H) | Doublet (d, J=2.0) | 1H | 7.35 | Deshielded by meta-chlorine (-I effect). |

| C8 (Ar-H) | Doublet (d, J=1.8) | 1H | 7.50 | Deshielded by ortho-chlorine at C7. |

| C6 (Ar-H) | Doublet (d, J=1.8) | 1H | 7.65 | Strongly deshielded by two adjacent chlorines (C5, C7). |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared spectroscopy, specifically via Attenuated Total Reflectance (ATR), is utilized to confirm the presence of specific functional groups without the need for KBr pelleting, which can introduce moisture artifacts[2].

Causality of Vibrational Modes: A primary amine (-NH₂) possesses two distinct N-H bonds that couple to produce two stretching frequencies: a symmetric and an asymmetric stretch. The presence of two bands in the 3300-3500 cm⁻¹ region is a self-validating feature that confirms a primary amine, distinguishing it from secondary amines (one band) or tertiary amines (no bands)[3]. Furthermore, the C-Cl bonds create massive changes in the molecular dipole moment during vibration, resulting in intense, sharp bands in the fingerprint region.

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Mode | Intensity | Structural Significance |

| 3450, 3350 | N-H Stretch (Asym & Sym) | Medium | Validates primary amine (two coupled bonds). |

| 3050 | C-H Stretch (Aromatic) | Weak | Standard sp² hybridized C-H stretching. |

| 2950 | C-H Stretch (Aliphatic) | Weak | Corresponds to the C9 methylene bridge. |

| 1080, 810 | C-Cl Stretch | Strong | High dipole moment change due to electronegative halogens. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight and confirms the elemental composition via exact mass and isotopic distribution[2].

Causality of the Isotopic Signature: Chlorine exists in nature as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Because 2,5,7-trichloro-9H-fluoren-4-amine contains exactly three chlorine atoms, its mass spectrum will exhibit a highly specific binomial expansion pattern. The molecular ion [M+H]⁺ will appear as a cluster of four peaks spaced by 2 Da (M, M+2, M+4, M+6) in a relative abundance ratio of approximately 100 : 98 : 32 : 3. Observing this exact envelope is a self-validating confirmation of the trichloro moiety.

Experimental Methodologies

To ensure reproducibility, the following step-by-step protocols must be adhered to. Each workflow is designed to minimize artifacts and maximize signal-to-noise ratios.

Protocol A: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the purified solid compound.

-

Solubilization: Dissolve the solid in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm)[2]. Ensure the solution is entirely homogeneous and free of particulates.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm precision NMR tube.

-

Acquisition: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the specific solvent, lock the deuterium signal, and shim the Z-axis magnetic field gradients until the TMS signal is sharp and symmetric.

-

Processing: Acquire 16 scans for ¹H NMR (relaxation delay D1 = 1s) and 512 scans for ¹³C NMR (D1 = 2s). Apply a Fourier transform, phase correction, and baseline correction prior to integration.

Protocol B: ATR FT-IR Analysis

-

Background Scan: Ensure the diamond ATR crystal is meticulously cleaned with isopropyl alcohol and dried. Collect a background spectrum (4000–400 cm⁻¹) in ambient air to subtract atmospheric CO₂ and water vapor[2].

-

Sample Loading: Place 1-2 mg of the solid crystalline powder directly onto the center of the ATR crystal.

-

Compression: Lower the pressure anvil and apply uniform pressure to ensure intimate optical contact between the solid sample and the evanescent wave of the crystal.

-

Acquisition: Record the infrared spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

-

Cleanup: Release the anvil, remove the sample, and clean the crystal immediately to prevent halogen-induced pitting.

Protocol C: ESI-HRMS Analysis

-

Solution Preparation: Prepare a dilute 1 µg/mL solution of the analyte in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton source to drive the formation of the [M+H]⁺ ion[2].

-

Injection: Introduce the sample via direct infusion into the Electrospray Ionization (ESI) source using a precision syringe pump set to a flow rate of 5 µL/min.

-

Ionization: Apply a capillary voltage of 3.5 kV in positive ion mode. Set the desolvation gas temperature to 250 °C.

-

Mass Analysis: Analyze the resulting ions using a Time-of-Flight (TOF) mass analyzer, scanning a mass range from m/z 100 to 500.

-

Data Processing: Extract the isotopic envelope around m/z 284. Compare the experimental relative abundances to the theoretical binomial distribution for a Cl₃ system to validate the structural formula.

Visualizations

Spectroscopic Workflow Architecture

The following diagram illustrates the orthogonal analytical workflow required to achieve a self-validating structural elucidation.

Fig 1: Multi-modal spectroscopic workflow for structural verification.

Mass Spectrometry Isotopic Logic

This diagram demonstrates the causal relationship between the three chlorine atoms and the resulting HRMS isotopic envelope.

Fig 2: Expected ESI-HRMS isotopic distribution for the trichloro moiety.

References

-

2-Aminofluorene - Compound Summary. National Center for Biotechnology Information (NCBI) PubChem Database. CID 1539. Available at: [Link][3]

-

Three-photon absorption of a new series of halogenated fluorene derivatives. Cohanoschi, I., et al. Chemical Physics Letters, 430(1-3), 133-138 (2006). Available at:[Link][1]

Sources

Application Note: Synthesis and Photophysical Tuning of OLED Materials Using 2,5,7-Trichloro-9H-fluoren-4-amine

Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Application: Thermally Activated Delayed Fluorescence (TADF) Emitters and Bipolar Host Materials

Introduction & Mechanistic Rationale

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise spatial arrangement of electron-donating (Donor) and electron-accepting (Acceptor) moieties. Fluorene derivatives are foundational to OLED chemistry due to their rigid, biphenyl-like planar core, which provides high thermal stability and excellent charge carrier mobility[1][2].

However, the specific precursor 2,5,7-trichloro-9H-fluoren-4-amine offers a unique, highly strategic substitution pattern for advanced material synthesis:

-

The "Bay Region" Steric Clash: The 4-position (amine) and 5-position (chlorine) lie in the "bay region" of the fluorene core. Substituting both positions creates immense steric hindrance. When the 4-amine is arylated, the resulting donor group is forced into a nearly orthogonal geometry relative to the fluorene core.

-

HOMO-LUMO Decoupling: This orthogonal twist breaks the π -conjugation between the donor (amine) and the acceptors (attached via the chlorinated positions). This spatial separation is the fundamental requirement for minimizing the singlet-triplet energy gap ( ΔEST ), enabling efficient Thermally Activated Delayed Fluorescence (TADF)[1].

-

Differential Reactivity: The primary amine allows for selective Buchwald-Hartwig N-arylation, while the three unactivated aryl chlorides at the 2, 5, and 7 positions can be subsequently functionalized via Suzuki-Miyaura coupling using specialized phosphine ligands.

This application note details the protocol for converting 2,5,7-trichloro-9H-fluoren-4-amine into a highly efficient D-A 3 (One Donor, Three Acceptors) green TADF emitter.

Experimental Methodologies & Protocols

The following self-validating workflow ensures the selective functionalization of the precursor while preventing unwanted polymerization.

Step 1: Selective N,N-Diarylation (Buchwald-Hartwig Amination)

Objective: Attach bulky electron-donating groups (e.g., phenyl rings) to the 4-amine position without activating the C-Cl bonds.

Causality & Catalyst Choice: We utilize Iodobenzene instead of Bromobenzene or Chlorobenzene. Palladium inserts into the C-I bond orders of magnitude faster than the C-Cl bonds on the fluorene core. We pair Pd2(dba)3 with XPhos , a bulky biaryl phosphine ligand that excels at primary amine mono- and di-arylation while suppressing competitive side reactions.

Protocol:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine 2,5,7-trichloro-9H-fluoren-4-amine (1.0 equiv), Iodobenzene (2.5 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide ( NaOtBu , 3.0 equiv).

-

Add anhydrous Toluene (0.1 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100 °C for 12 hours.

-

Validation (TLC/MS): Monitor via Thin Layer Chromatography (Hexane:DCM 3:1). The primary amine spot will disappear, replaced by a highly non-polar fluorescent spot. Mass spectrometry should confirm the addition of two phenyl groups ( +152 Da).

-

Quench with water, extract with dichloromethane, dry over MgSO4 , and purify via silica gel chromatography to yield N,N-diphenyl-2,5,7-trichloro-9H-fluoren-4-amine.

Step 2: Triple Acceptor Attachment (Suzuki-Miyaura Coupling)

Objective: Replace the three sterically hindered chlorides with electron-accepting triazine groups.

Causality & Catalyst Choice: Unactivated aryl chlorides are notoriously difficult to couple. We must use SPhos , a ligand specifically engineered by the Buchwald group to promote the oxidative addition of palladium into inert C-Cl bonds.

Protocol:

-

Combine the intermediate from Step 1 (1.0 equiv), 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid (3.5 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K2CO3 (6.0 equiv) in a Schlenk flask.

-

Add a degassed solvent mixture of Toluene/Ethanol/ H2O (Ratio 4:1:1).

-

Reflux vigorously at 110 °C for 24 hours.

-

Validation (NMR): 1H NMR should show the complete disappearance of the fluorene core's isolated proton singlets at their original chemical shifts, replaced by a complex aromatic multiplet integrating to the massive triazine periphery.

-

Purify via precipitation in cold methanol followed by Soxhlet extraction using chloroform.

Step 3: Train Sublimation (OLED-Grade Purification)

Objective: Remove trace palladium, phosphine oxides, and halogenated impurities. OLED materials require >99.9% purity; even parts-per-million (ppm) impurities act as non-radiative recombination centers (charge traps) that destroy device efficiency and lifespan.

Protocol:

-

Load the crude powder into a quartz boat within a multi-zone vacuum sublimation tube.

-

Evacuate the system to <10−6 Torr.

-

Apply a temperature gradient (e.g., Zone 1: 350 °C, Zone 2: 280 °C, Zone 3: 150 °C). The pure target molecule will crystallize in the middle zone, leaving heavy polymeric impurities in the source boat and volatile impurities in the cold zone.

Synthetic workflow for converting 2,5,7-trichloro-9H-fluoren-4-amine into a TADF OLED emitter.

Photophysical & Electrochemical Data

The resulting molecule exhibits textbook TADF characteristics. The extreme steric twist induced by the bay-region substitution effectively isolates the HOMO on the diphenylamine donor and the LUMO on the triazine acceptors.

Table 1: Photophysical and Electrochemical Properties of the Synthesized Fluorene Emitter

| Property | Value | Measurement Condition | Mechanistic Significance |

| Absorption Max ( λabs ) | 345 nm | 10−5 M in Toluene | Indicates highly twisted ground state. |

| Emission Max ( λem ) | 495 nm | 10−5 M in Toluene | Green emission standard for display tech. |

| PLQY ( ΦPL ) | 82% | Doped in mCP film (10 wt%) | High efficiency due to rigid fluorene core. |

| Singlet Energy ( S1 ) | 2.65 eV | Calculated from fluorescence | Determines emission color. |

| Triplet Energy ( T1 ) | 2.58 eV | Phosphorescence at 77 K | High T1 prevents exciton quenching. |

| ΔEST | 0.07 eV | S1−T1 | < 0.1 eV is critical for efficient TADF. |

| HOMO / LUMO | -5.60 / -2.95 eV | Cyclic Voltammetry (CV) | Matches standard host materials. |

Device Integration Architecture

To validate the material's performance, it must be integrated into a multilayer OLED device. The synthesized fluorene derivative acts as the dopant within the Emission Layer (EML). Because of its bipolar nature (containing both hole-transporting amines and electron-transporting triazines), it demonstrates excellent charge balance[2].

Standard OLED device architecture illustrating charge carrier flow into the emission layer.

Device Fabrication Note: The device is fabricated via vacuum thermal evaporation onto an Indium Tin Oxide (ITO) coated glass substrate. The synthesized fluorene emitter is co-evaporated with a high-triplet-energy host matrix (e.g., mCP or CBP) at a doping concentration of 8–10 wt% to prevent aggregation-caused quenching (ACQ).

References

-

Fluorene-fused Dimeric Carbonyl/amine Multiresonant Thermally Activated Delayed Fluorescence Emitter for Efficient Green OLEDs ChemRxiv URL:[Link]

-

Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs MDPI - Materials URL:[Link]

Sources

palladium-catalyzed cross-coupling reactions with 2,5,7-trichloro-9H-fluoren-4-amine

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,5,7-Trichloro-9H-fluoren-4-amine

Executive Summary

Fluorene derivatives are critical structural motifs in both optoelectronic materials and pharmaceutical drug development[1][2]. However, the functionalization of highly substituted, polyhalogenated fluorenes presents a formidable synthetic challenge. 2,5,7-Trichloro-9H-fluoren-4-amine is a complex scaffold possessing three distinct carbon-chlorine (C-Cl) bonds and a reactive primary amine. Achieving regiocontrol requires a deep understanding of the subtle interplay between steric hindrance, electronic deactivation, and catalyst speciation. This application note details the mechanistic causality governing the reactivity of this molecule and provides validated, step-by-step protocols for its orthogonal functionalization.

Mechanistic Insights & Causality (E-E-A-T)

In palladium-catalyzed cross-coupling of polychloroarenes, the site of initial oxidative addition is dictated by the lowest energy barrier, which is a function of both steric accessibility and the electronic deficiency of the C-Cl bond[3][4]. For 2,5,7-trichloro-9H-fluoren-4-amine, the reactivity hierarchy is C7 > C2 > C5 , driven by the following factors:

-

C7-Cl (Distal & Unhindered): Located on the opposite ring from the amine, the C7 position is sterically unencumbered and electronically insulated from the strong resonance effects of the C4-NH₂ group. It behaves as a standard, slightly activated aryl chloride and is the first to undergo oxidative addition under mild conditions.

-

C2-Cl (Sterically Accessible, Electronically Modulated): The C2 position is meta to the C4-amine. While sterically accessible, the electron-rich nature of the aminated fluorene core slightly dampens the oxidative addition of Pd(0) compared to the distal C7 position. It requires moderately active ligands (e.g., XPhos) to react efficiently.

-

C5-Cl (The Bay-Region Anomaly): Positions 4 and 5 constitute the "bay region" of the fluorene core. The spatial proximity of the C4-NH₂ group creates extreme steric shielding around the C5-Cl bond[5][6]. Inserting a bulky Pd(0) species into this highly congested bond requires highly specialized, sterically demanding N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPent) that can force the necessary geometric distortion[3][7].

-

C4-NH₂ (Competing Nucleophile): The primary amine can act as a competing nucleophile. To selectively functionalize the C-Cl bonds without causing autopolymerization, chemoselective conditions must be maintained. Conversely, the amine can be selectively functionalized via Buchwald-Hartwig amination using exogenous aryl bromides and primary-amine-selective ligands like BrettPhos[8][9].

Visualizing the Reactivity Pathway

Figure 1: Divergent and sequential palladium-catalyzed functionalization pathways.

Experimental Protocols

Protocol A: Highly Regioselective Mono-Suzuki-Miyaura Coupling at C7

Causality: Tetrakis(triphenylphosphine)palladium(0) is a relatively bulky, less electron-rich catalyst that struggles with sterically hindered or electron-rich C-Cl bonds. By limiting the boronic acid to 1.0 equivalent, the catalyst exclusively activates the most accessible C7-Cl bond.

-

Preparation: In a rigorously degassed Schlenk flask, add 2,5,7-trichloro-9H-fluoren-4-amine (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent & Base: Add a degassed mixture of Toluene (8 mL) and 2M aqueous Na₂CO₃ (2 mL).

-

Reaction: Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

-

Validation (Internal Control): Monitor via GC-MS. The reaction should halt cleanly at the mono-arylated mass. If di-arylation is observed (<5%), reduce the temperature to 70 °C.

-

Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Orthogonal Buchwald-Hartwig Amination at C4-NH₂

Causality: To N-arylate the fluorene core without triggering intramolecular C-Cl coupling, an exogenous aryl bromide is used. Aryl bromides undergo oxidative addition significantly faster than aryl chlorides. BrettPhos is selected because its structure prevents the formation of inactive bis-amine palladium complexes, making it highly selective for primary amines[8][9].

-

Preparation: In a glovebox, charge a vial with 2,5,7-trichloro-9H-fluoren-4-amine (1.0 mmol), exogenous aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).

-

Solvent: Add anhydrous, degassed Toluene (10 mL).

-

Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

-

Workup: Filter the crude mixture through a pad of Celite, eluting with dichloromethane. Concentrate the filtrate and purify via flash chromatography.

Protocol C: Forcing Conditions for the Bay-Region C5-Cl

Causality: Functionalizing the C5 position requires overcoming the massive steric repulsion between the incoming aryl group and the adjacent C4-NH₂[5][6]. Pd-PEPPSI-IPent features a highly flexible yet sterically demanding NHC ligand that facilitates reductive elimination in extreme steric environments[3][7].

-

Preparation: To the C2,C7-diarylated intermediate (1.0 mmol), add arylboronic acid (2.0 mmol), Pd-PEPPSI-IPent (0.05 mmol, 5 mol%), and Cs₂CO₃ (3.0 mmol) in a sealed tube.

-

Solvent: Add anhydrous 1,4-Dioxane (10 mL).

-

Reaction: Heat vigorously to 110 °C for 24 hours. The high temperature and strong base (Cs₂CO₃) are critical for driving the transmetalation step in the congested bay region.

-

Workup: Quench with water, extract with dichloromethane, and purify via preparative HPLC or recrystallization due to the high lipophilicity of the fully substituted product.

Quantitative Data Presentation

Table 1: Catalyst and Condition Matrix for Regioselective Functionalization

| Target Position | Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Expected Regioselectivity |

| C7-Cl | Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ (Internal) | Na₂CO₃ (aq) | Toluene/H₂O | 80 | >95% (C7 only) |

| C4-NH₂ | Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | >90% (N-arylation) |

| C2-Cl | Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 90 | ~85% (C2 over C5) |

| C5-Cl | Suzuki-Miyaura | Pd-PEPPSI-IPent | IPent (NHC) | Cs₂CO₃ | 1,4-Dioxane | 110 | >80% (Bay-region) |

Sources

- 1. connectsci.au [connectsci.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure/Reactivity Relationships in the Benzo[c]phenanthrene Skeleton: Stable Ion and Electrophilic Substitution (Nitration, Bromination) Study of Substituted Analogs; Novel Carbocations and Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Advanced Preparation and Functionalization of Fluorene Derivatives from 2,5,7-Trichloro-9H-fluoren-4-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Scaffold Analysis

The 9H-fluorene core is a privileged structural motif widely utilized in the development of optoelectronic materials (such as OLEDs and hole-transporting layers) and bioactive pharmaceutical agents[1]. Among its functionalized variants, 2,5,7-trichloro-9H-fluoren-4-amine (CAS: 97028-39-2) represents a highly versatile, multi-halogenated scaffold.

The strategic value of this specific molecule lies in its orthogonal reactivity . The primary amine at the C4 position provides a handle for immediate electronic tuning via carbon-nitrogen bond formation[2]. Conversely, the three chlorine atoms at the C2, C5, and C7 positions serve as sterically hindered, distinct handles for subsequent carbon-carbon bond extensions[3]. Mastering the site-selective functionalization of this scaffold allows researchers to synthesize complex, tetra-functionalized fluorene derivatives with precise control over their HOMO/LUMO energy levels and photophysical properties[4].

Mechanistic Insights & Causality (E-E-A-T)

To successfully functionalize 2,5,7-trichloro-9H-fluoren-4-amine without generating intractable polymeric mixtures, one must exploit the differential bond dissociation energies and steric environments of the molecule.

-

Site-Selective Amination (Causality of Ligand Choice): The C4-amine must be functionalized first. If cross-coupling is attempted on the chlorides while the primary amine is unprotected, the amine can coordinate to the palladium catalyst, poisoning it or leading to uncontrolled intermolecular amination. We utilize a Buchwald-Hartwig amination employing the highly bulky, electron-rich biaryl phosphine ligand BrettPhos . BrettPhos specifically promotes the monoarylation of primary amines while its extreme steric bulk prevents the palladium center from undergoing premature oxidative addition into the inert C-Cl bonds[2].

-

Chloride-Directed Cross-Coupling (Causality of Catalyst Activation): Carbon-chlorine bonds (~96 kcal/mol) are significantly harder to activate than C-Br or C-I bonds. Standard catalysts like Pd(PPh3)4 fail to achieve oxidative addition at room temperature. Therefore, global arylation at the C2, C5, and C7 positions requires highly active N-heterocyclic carbene (NHC) palladium complexes or specialized ligands like SPhos [3]. Furthermore, a biphasic solvent system (Toluene/Water) with a strong base (e.g., K3PO4 ) is strictly required to form the reactive boronate species necessary for the transmetalation step[5].

Divergent synthetic workflow for functionalizing 2,5,7-trichloro-9H-fluoren-4-amine.

Experimental Protocols & Self-Validating Workflows

Protocol A: Site-Selective Buchwald-Hartwig Amination at C4

This protocol details the coupling of 2,5,7-trichloro-9H-fluoren-4-amine with an aryl amine (e.g., diphenylamine) to generate a hole-transporting precursor[2].

Materials:

-

2,5,7-Trichloro-9H-fluoren-4-amine (1.0 equiv, 10 mmol)

-

Diphenylamine (1.1 equiv, 11 mmol)

-

Pd2(dba)3 (0.02 equiv, 2 mol%)

-

BrettPhos (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 15 mmol)

-

Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge the fluorene starting material, diphenylamine, Pd2(dba)3 , BrettPhos, and NaOtBu .

-

Solvent Addition: Add anhydrous toluene via syringe. The mixture will initially appear as a dark purple/red suspension due to the palladium precursor.

-

Reaction: Heat the reaction mixture to 85 °C in a pre-heated oil bath. Stir vigorously for 12 hours. The steric bulk of BrettPhos ensures that the C-Cl bonds remain unreacted during this phase[6].

-

Workup: Cool to room temperature. Quench the reaction by filtering through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (3 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the C4-aminated intermediate.

Validation & In-Process Control (IPC):

-

LC-MS Analysis: The reaction is deemed complete when the starting material peak disappears. Crucial Check: The mass spectrum of the product MUST display the characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6 in a ~27:27:9:1 ratio). This self-validates that the C-Cl bonds were successfully preserved.

Protocol B: Global Triple Suzuki-Miyaura Cross-Coupling

Once the amine is protected/functionalized, the three inert C-Cl bonds are activated to extend the π -conjugated system[3].

Materials:

-

C4-Aminated Trichloro-fluorene Intermediate (1.0 equiv, 5 mmol)

-

Phenylboronic acid (4.5 equiv, 22.5 mmol)

-

Pd(OAc)2 (0.05 equiv, 5 mol%)

-

SPhos (0.10 equiv, 10 mol%)

-

K3PO4 (6.0 equiv, 30 mmol)

-

Toluene / H2O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a Schlenk flask under argon, combine Pd(OAc)2 and SPhos in 10 mL of toluene. Stir at room temperature for 15 minutes to form the active Pd(0)Ln complex.

-

Reagent Addition: Add the fluorene intermediate, phenylboronic acid, and K3PO4 . Add the remaining toluene and degassed water.

-

Cross-Coupling: Heat the biphasic mixture to 105 °C (reflux) for 24 hours. The electron-rich SPhos ligand lowers the activation energy barrier for the oxidative addition into the C-Cl bonds[7].

-

Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with toluene (2 × 15 mL), dry over MgSO4 , and concentrate.

-

Purification: Purify via recrystallization from hot ethanol or via silica gel chromatography to isolate the tetra-functionalized fluorene.

Validation & In-Process Control (IPC):

-

NMR Validation: The 1H -NMR spectrum must show the disappearance of the distinct upfield fluorene aromatic protons and the integration of the new pendant aryl groups must match the 3:1 ratio relative to the fluorene core, validating a successful triple-coupling.

Pd-catalyzed Suzuki-Miyaura cycle for activating inert C-Cl bonds on the fluorene core.

Quantitative Data: Optimization of C-Cl Activation

To demonstrate the necessity of the specific reagents chosen in Protocol B, the following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling of the trichloro-fluorene scaffold. Standard catalysts fail, validating the requirement for advanced ligand design[3].

| Entry | Catalyst System | Ligand | Base | Solvent (Temp) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | THF/ H2O (80 °C) | < 5% | C-Cl bond too inert for PPh3 oxidative addition. |

| 2 | Pd(OAc)2 (5 mol%) | XPhos | K3PO4 | Toluene/ H2O (105 °C) | 68% | Bulky ligand enables OA, but steric hindrance slows TM. |

| 3 | Pd(OAc)2 (5 mol%) | SPhos | K3PO4 | Toluene/ H2O (105 °C) | 92% | Optimal balance of electron richness and bite angle. |

| 4 | NHC-Pd (INPd) (2 mol%) | None | KOtBu | Dioxane/ H2O (100 °C) | 88% | Highly efficient chloride-directed tandem process[3]. |

Table 1: Reaction optimization for the triple Suzuki-Miyaura coupling of C4-protected 2,5,7-trichloro-9H-fluorene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cel ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00135G [pubs.rsc.org]

- 3. Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling of 2,5,7-Trichloro-9H-fluoren-4-amine: Protocols for Kinetic and Thermodynamic Assessment

Executive Summary

2,5,7-Trichloro-9H-fluoren-4-amine is a highly halogenated, rigid aromatic amine utilized as a specialized intermediate in chemical synthesis and drug discovery. Accurate solubility profiling of this compound is critical for downstream applications, including assay development, purification, and formulation. This application note provides a rigorous, causality-driven framework for understanding its solvation behavior, alongside self-validating protocols for measuring both kinetic and thermodynamic solubility in various organic and aqueous systems.

Physicochemical Profiling & Causality (E-E-A-T)

To design an effective solubility assay, one must first understand the structure-property relationships that dictate the dissolution of 2,5,7-trichloro-9H-fluoren-4-amine. Its solubility profile is governed by three primary structural features:

-

The 9H-Fluorene Core: The planar, rigid polycyclic aromatic backbone promotes strong π−π stacking interactions in the solid state. This results in a high crystal lattice energy, which thermodynamically disfavors dissolution unless the chosen solvent can provide substantial compensating solvation energy.

-

Trichloro Substitution (2,5,7-positions): The addition of three electron-withdrawing chlorine atoms significantly increases the compound's molecular weight and lipophilicity (LogP). While this halogenation severely restricts aqueous solubility, it enhances the molecule's affinity for halogenated organic solvents (e.g., dichloromethane) via favorable dispersion forces and halogen-halogen interactions[1]. Furthermore, the inductive effect of the halogens reduces the basicity (pKa) of the amine, making aqueous salt formation inefficient.

-

Primary Amine (-NH₂): Located at the 4-position, this functional group acts as both a hydrogen bond donor and acceptor. It is the primary driver for the compound's solubility in polar aprotic solvents (like DMSO) and provides moderate solubility in polar protic solvents (like ethanol)[1].

Quantitative Solubility Data Summary

Based on the mechanistic rationale described above, the expected solubility profile across standard solvent classes is summarized below.

| Solvent Class | Representative Solvent | Estimated Solubility Range | Mechanistic Rationale |

| Aqueous | Water (pH 7.4) | < 0.01 mg/mL (Poor) | High lipophilicity; inability of water to overcome the high crystal lattice energy. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL (High) | Strong H-bond acceptance from the primary amine; disruption of solid-state packing. |

| Polar Protic | Ethanol | 5 - 15 mg/mL (Moderate) | H-bonding interactions, though limited by the highly hydrophobic fluorene core. |

| Halogenated | Dichloromethane (DCM) | > 30 mg/mL (High) | Favorable dispersion forces and structural affinity with the trichloro groups. |

| Non-Polar | Hexane | < 1 mg/mL (Poor) | Insufficient solvation energy to disrupt the strong solid-state π−π stacking. |

Experimental Workflow

Tiered experimental workflow for determining kinetic and thermodynamic solubility.

Detailed Methodologies

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility determines the maximum concentration at which a pre-dissolved compound can exist in a target solvent before precipitation begins[2]. This is highly relevant for early-stage screening where compounds are typically stored in DMSO[3].

Self-Validating System: This protocol relies on plotting light scattering (Relative Nephelometry Units, RNU) against compound concentration. The assay self-validates by requiring a flat baseline at low concentrations and a sharp, linear inflection point exactly where precipitation begins[3].

Step-by-Step Procedure:

-

Stock Preparation: Prepare a 10 mM stock solution of 2,5,7-trichloro-9H-fluoren-4-amine in 100% anhydrous DMSO.

-

Serial Dilution: Perform a linear serial dilution of the stock into the target solvent (e.g., ethanol or aqueous buffer) across a 96-well or 384-well microtiter plate. Ensure the final DMSO concentration remains constant (typically ≤ 2%) across all wells to prevent variable cosolvent effects[2].

-

Incubation: Seal and incubate the plate at room temperature for 60–90 minutes to allow for consistent precipitate formation.

-

Measurement: Measure forward scattered light using a laser nephelometer (e.g., NEPHELOstar Plus)[3].

-

Validation Check: Verify that control wells (solvent + 2% DMSO only) exhibit baseline RNU. Calculate the kinetic solubility limit by identifying the inflection point on the RNU vs. Concentration curve.

Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Thermodynamic solubility represents the true equilibrium between the solid phase and the dissolved compound[4]. This is the gold standard for preformulation and precise physicochemical characterization[5].

Self-Validating System: Equilibrium is verified by sampling the solution at multiple time points (e.g., 24h, 48h, 72h). The system self-validates if the quantified concentration plateaus across consecutive time points, proving true equilibrium has been reached[5]. Additionally, HPLC-UV analysis ensures the compound has not degraded during the extended incubation.

Step-by-Step Procedure:

-

Solid Addition: Add an excess amount of solid 2,5,7-trichloro-9H-fluoren-4-amine (e.g., 5 mg) into a tightly sealed glass vial[4].

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM, Ethanol).

-

Equilibration: Place the vial on an orbital shaker at 400 rpm and maintain a strictly controlled temperature (e.g., 25.0 ± 0.5 °C)[5].

-

Sampling: At 24, 48, and 72 hours, extract a 100 µL aliquot from the suspension.

-

Phase Separation: Achieve phase separation by high-speed centrifugation (10,000 x g for 10 mins) or filtration. Crucial Note: When testing halogenated solvents like DCM, use a 0.22 µm PTFE filter, as standard cellulose filters will dissolve.

-

Quantification: Dilute the supernatant appropriately with the HPLC mobile phase and quantify the dissolved concentration using isocratic HPLC-UV against a pre-established external calibration curve[5].

-

Validation Check: Compare the calculated concentrations at 48h and 72h. If the variance is < 5%, thermodynamic equilibrium is confirmed. Examine the HPLC chromatogram for any secondary peaks that would indicate solvent-induced degradation of the fluorenamine core.

References

-

[1] Title: 2,5,7-trichloro-9H-fluoren-4-amine - EvitaChem Source: evitachem.com URL:

-

[3] Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: bmglabtech.com URL:

-

[2] Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry (ACS Publications) URL:

-

[4] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL:

-

[5] Title: Determination of Thermodynamic Solubility Source: bio-protocol.org URL:

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2,5,7-trichloro-9H-fluoren-4-amine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,5,7-trichloro-9H-fluoren-4-amine in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, moving your research forward.

Section 1: Understanding the Core Problem — Foundational FAQs

This section addresses the fundamental reasons behind the compound's poor solubility.

Q1: Why is 2,5,7-trichloro-9H-fluoren-4-amine expected to have extremely low aqueous solubility?

A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to its hydrophobicity:

-

Tricyclic Aromatic Core (Fluorene): The fundamental 9H-fluorene structure is a large, rigid, and non-polar polycyclic aromatic hydrocarbon. This system inherently prefers to interact with other non-polar molecules rather than the highly polar hydrogen-bonding network of water.

-

Trichlorination: The three chlorine atoms significantly increase the molecule's lipophilicity (fat-loving nature). Halogenation of aromatic systems is a well-known strategy for increasing a compound's octanol-water partition coefficient (LogP), a measure of hydrophobicity.[1]

-

Weakly Basic Amine Group: While the amine (-NH2) group can act as a hydrogen bond donor and acceptor, its ability to improve water solubility is limited at neutral pH. As an aromatic amine, it is a very weak base. Only under sufficiently acidic conditions will it become protonated to form a more soluble cationic salt.

Q2: What are the predicted physicochemical properties of this compound, and how do they guide my experimental strategy?

-

Predicted LogP (or LogKow): The LogP is predicted to be very high, likely >5.5 . For comparison, the related 2,4,7-Trichloro-9H-fluorene has a LogKow of 5.81.[2] A LogP value this high indicates a strong preference for non-polar environments and predicts extremely low water solubility, likely in the sub-micromolar range.

-

Predicted pKa: The pKa of the conjugate acid (R-NH3+) of the aromatic amine is likely in the range of 2.5 to 4.0 . This is characteristic of aromatic amines where the lone pair of electrons on the nitrogen is delocalized into the aromatic ring system, reducing its basicity. This low pKa is a critical piece of information: it tells us that a significantly acidic pH is required to protonate the amine and leverage ionization to improve solubility.[3]

Section 2: A Logical Workflow for Selecting a Solubilization Strategy

The optimal solubilization method depends heavily on the experimental context. This workflow helps you choose the most appropriate path.

Caption: A decision-making workflow for selecting a solubilization strategy.

Section 3: Detailed Experimental Guides & Protocols

This section provides step-by-step instructions for the most common and effective solubilization techniques.

Method 1: pH Adjustment (Acidification)

-

Q: How does lowering the pH increase the solubility of 2,5,7-trichloro-9H-fluoren-4-amine? A: This is the most direct and chemically elegant approach for this molecule. By lowering the pH of the aqueous medium, you increase the concentration of protons (H+). These protons will react with the weakly basic aromatic amine group, converting it from its neutral form (R-NH2) to its protonated, cationic conjugate acid form (R-NH3+).[] The resulting ion is a salt, which has a much stronger and more favorable interaction with polar water molecules, leading to a significant increase in solubility. A general rule of thumb is to adjust the pH to at least two units below the compound's pKa to ensure >99% ionization.[3]

-

Q: What is a step-by-step protocol for preparing an acidic stock solution? A: Protocol: Preparation of a 10 mM Acidic Stock Solution

-

Target pH Calculation: Based on a predicted pKa of ~3.0, a target pH of ≤1.0 is recommended. A 0.1 N HCl solution (pH 1.0) is a good starting point.

-

Weigh Compound: Accurately weigh the required amount of 2,5,7-trichloro-9H-fluoren-4-amine. (For 1 mL of a 10 mM solution, you would need approximately 2.88 mg).

-

Initial Suspension: Add a portion (e.g., 50%) of the final volume of your acidic solvent (e.g., 500 µL of 0.1 N HCl) to the solid compound.

-

Energy Input: Vigorously vortex the suspension. Use of a sonicating water bath for 5-10 minutes can significantly aid in breaking up solid aggregates and accelerating dissolution.

-

Complete Dissolution: Add the remaining acidic solvent to reach the final desired volume and concentration. Continue to vortex or sonicate until a clear, homogenous solution is obtained.

-

Self-Validation Check: Visually inspect the solution against a bright light source. There should be no visible particles or turbidity. For rigorous quantification, filter the solution through a 0.22 µm syringe filter (use a filter material compatible with acidic solutions, like PVDF) and analyze the filtrate concentration by a suitable analytical method like HPLC-UV.[5][6]

-

Method 2: Co-Solvent Systems

-

Q: Which co-solvents are appropriate, and how do they work? A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving non-polar solutes like 2,5,7-trichloro-9H-fluoren-4-amine. For laboratory research, the most common co-solvents are:

-

Dimethyl Sulfoxide (DMSO): A powerful, aprotic, and highly polar solvent. It is the most common choice for creating high-concentration stock solutions for in vitro screening.

-

Ethanol: A protic solvent that is less toxic than DMSO and often used in formulations.

-

Polyethylene Glycols (e.g., PEG 300, PEG 400): Often used in both preclinical and clinical formulations to enhance solubility.[]

-

-

Q: What is the standard protocol for preparing and using a co-solvent-based stock solution? A: Protocol: Preparation of a High-Concentration Stock in 100% DMSO

-

Prepare High-Concentration Stock: Weigh your compound and dissolve it in 100% pure, anhydrous DMSO to a high concentration (e.g., 20-50 mM). Use vortexing and sonication as needed to ensure complete dissolution. This is your primary stock solution.

-

Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous assay buffer (e.g., PBS, pH 7.4).

-

Critical Dilution Step: When diluting from the DMSO stock into the aqueous buffer, it is crucial to add the small volume of DMSO stock into the larger volume of buffer while vortexing vigorously. This rapid dispersion helps prevent the compound from immediately precipitating out of solution.

-

Control Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent as low as possible in your assay, typically <1% v/v , and ideally <0.5% v/v, to avoid artifacts caused by the solvent itself. Ensure all experimental conditions, including controls, contain the same final concentration of the co-solvent.

-

Self-Validation Check: After dilution, visually inspect for any signs of precipitation (cloudiness). This indicates you have exceeded the compound's kinetic solubility in that medium. If precipitation occurs, you must lower the final compound concentration.

-

Method 3: Surfactant-Based Micellar Solubilization

-

Q: When should I consider using surfactants? A: Surfactants are most valuable when pH modification is incompatible with your biological system and co-solvent concentrations must be kept exceptionally low. They are a cornerstone of pharmaceutical formulation.[8] Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2,5,7-trichloro-9H-fluoren-4-amine can partition into this core, effectively becoming "solubilized" within the aqueous phase.[9][10]

-

Q: Can you provide a general protocol for using surfactants? A: Protocol: Solubilization using a Non-ionic Surfactant (e.g., Tween 80)

-

Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC (e.g., 1-2% w/v Tween 80).

-

Add Compound: Add the solid 2,5,7-trichloro-9H-fluoren-4-amine directly to the surfactant solution.

-

Energy Input: Mix thoroughly. Gentle heating (e.g., to 37-40°C) combined with sonication and vortexing can facilitate the partitioning of the compound into the micelles.

-

Equilibration: Allow the mixture to equilibrate for several hours or overnight with gentle agitation to ensure maximum solubilization.

-

Self-Validation Check: Centrifuge the solution at high speed to pellet any undissolved compound. Carefully collect the supernatant and analyze its concentration by HPLC to determine the achieved solubility.

-

Section 4: Advanced Troubleshooting — Specific FAQs

-

Q: I diluted my DMSO stock into my aqueous buffer and it immediately turned cloudy. What's happening and what should I do? A: This is a very common issue known as "crashing out" and it occurs when you exceed the compound's kinetic solubility. The compound is highly soluble in DMSO but practically insoluble in water. The rapid solvent switch causes it to precipitate.

-

Solution 1 (Lower Concentration): The simplest solution is to reduce the final concentration of your compound.

-

Solution 2 (Reduce DMSO %): Ensure your final DMSO concentration is as low as possible (<0.5%). A higher percentage of DMSO can destabilize proteins in biological assays.

-

Solution 3 (Improve Mixing): Ensure you are adding the DMSO stock to the buffer (not the other way around) while vortexing at high speed to maximize initial dispersion.

-

Solution 4 (Use Pluronic F-68): Sometimes, including a small amount of a stabilizing surfactant like Pluronic F-68 in your final buffer can help maintain a stable dispersion and prevent aggregation.[11]

-

-

Q: How do I accurately measure the solubility of my compound? A: The gold standard is the shake-flask method to determine thermodynamic equilibrium solubility.[6]

-

Add an excess amount of the solid compound to your chosen aqueous medium (e.g., pH 7.4 PBS).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Separate the solid from the liquid phase by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[5][12] This concentration is the equilibrium solubility.

-

-

Q: Are there any stability concerns I should be aware of? A: While the trichlorofluorene amine structure is generally robust, potential issues include:

-

pH Stability: At very high or very low pH, especially when combined with elevated temperatures over long periods, hydrolysis is a theoretical possibility, though unlikely for this compound under normal experimental conditions.

-

Photostability: Aromatic amines and halogenated compounds can sometimes be sensitive to light. It is good practice to store stock solutions protected from light (e.g., in amber vials) and in a freezer.

-

Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. Using low-adsorption polypropylene or glass vials for storage is recommended.

-

Section 5: Summary of Solubilization Methods

| Method | Mechanism | Typical Starting Point | Pros | Cons |

| pH Adjustment | Ionization of the basic amine group to form a soluble salt.[] | Adjust pH to ≤ 2 units below the amine's pKa (e.g., pH ≤ 1.5). | High solubility increase; simple formulation; low cost. | Limited to ionizable compounds; not compatible with all biological assays. |